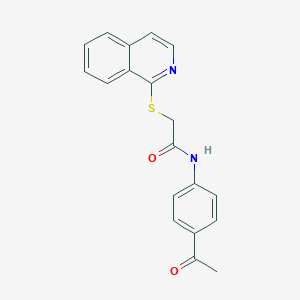![molecular formula C18H21NO5 B263321 N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as GW501516 or Endurobol, is a chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and improve athletic performance, it has gained popularity among athletes and bodybuilders.
作用機序
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and insulin sensitivity. In addition, it has been shown to increase the expression of genes involved in muscle fiber type switching, which may explain its ability to enhance endurance and improve athletic performance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide is its ability to enhance endurance and improve athletic performance. This makes it a valuable tool for studying the effects of exercise on metabolism and gene expression. However, one of the limitations of this compound is its potential to cause cancer in animal models. Therefore, caution should be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for the research on N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide. One direction is to investigate its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia in humans. Another direction is to investigate its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease in humans. Furthermore, more research is needed to understand the mechanism of action of this compound and its effects on gene expression and metabolism.
合成法
The synthesis of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps. The first step is the reaction of 4-methoxyphenol with 2-chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetamide. The second step involves the reaction of 3-(2-methoxyethoxy)aniline with 2-(4-methoxyphenoxy)acetamide in the presence of potassium carbonate to form this compound. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
科学的研究の応用
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been studied for its ability to enhance endurance and improve athletic performance.
特性
分子式 |
C18H21NO5 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO5/c1-21-10-11-23-17-5-3-4-14(12-17)19-18(20)13-24-16-8-6-15(22-2)7-9-16/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |
InChIキー |
LWYAFHQKROSBHP-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC |
正規SMILES |
COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)


![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)



